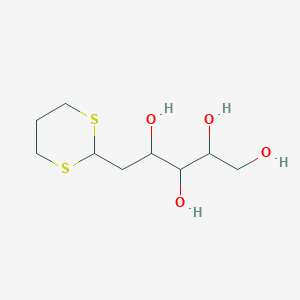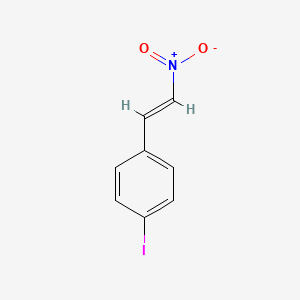![molecular formula C19H29NO7 B12289425 3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)
3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety linked to a phenyl group substituted with an ethyl, methyl, and methylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid typically involves multiple steps. The initial step often includes the preparation of the glucopyranosiduronic acid derivative, followed by the introduction of the phenyl group through a coupling reaction. The final steps involve the selective introduction of the ethyl, methyl, and methylamino groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
N-(2-Hydroxyethyl)-N-methyl-3-[(1R,2R)-1-ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid: A closely related compound with an additional hydroxyethyl group.
Uniqueness
3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[3-[2-methyl-1-(methylamino)pentan-3-yl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO7/c1-4-13(10(2)9-20-3)11-6-5-7-12(8-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h5-8,10,13-17,19-23H,4,9H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQRBQRSILIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate](/img/structure/B12289352.png)
![3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)

![N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride](/img/structure/B12289373.png)



![7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine](/img/structure/B12289393.png)




